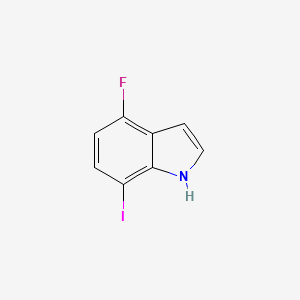

4-Fluoro-7-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQJTXCNRGRZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646722 | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-66-1 | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 7 Iodo 1h Indole and Analogous Structures

Strategic Approaches to Regioselective Synthesis of 4-Fluoro-1H-indoles

Achieving regiocontrol in the synthesis of 4-fluoro-1H-indoles is crucial for their application as building blocks. Two primary strategies have emerged as effective: de novo synthesis from phenolic precursors and palladium-catalyzed cyclization reactions.

De Novo Synthesis from 2,3-Dihalophenol Derivatives

A robust method for the synthesis of 4-halo-1H-indoles, including 4-fluoro analogs, begins with readily available 2,3-dihalophenol derivatives. researchgate.netrsc.org This approach leverages a Smiles rearrangement and a subsequent Sonogashira coupling followed by a base-mediated cyclization as the key transformations. researchgate.netnih.gov The sequence allows for the construction of the indole (B1671886) core with the fluorine atom precisely positioned at the C4 position. The versatility of this method permits the introduction of various substituents at other positions of the indole ring, leading to a diverse array of 2,4- or 2,3,4-regioselectively functionalized indoles. researchgate.netrsc.org

For instance, starting from 2,3-dihalophenols, a sequence involving an alkylation-Smiles rearrangement can be employed to generate key intermediates. researchgate.net These intermediates then undergo a one-pot or stepwise Sonogashira coupling and sodium hydroxide-mediated cyclization to yield the desired 4-haloindoles. researchgate.netrsc.org

Palladium-Catalyzed Annulation Routes

Palladium-catalyzed reactions offer a powerful and flexible alternative for the synthesis of substituted indoles. rsc.orgresearchgate.net These methods often involve the annulation of an appropriately substituted aniline (B41778) with a suitable coupling partner. For the synthesis of 4-fluoro-1H-indoles, an ortho-chloroaniline or a related halogenated aniline can be coupled with a ketone in the presence of a palladium catalyst. researchgate.net

A notable example is the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for certain therapeutic agents. acs.org This synthesis starts with 4-chloro-3-fluoroaniline, which undergoes Boc protection followed by a regioselective iodination at the C2 position. After deprotection, a palladium-catalyzed cyclization of the resulting ortho-iodoaniline with an appropriate partner, followed by esterification, yields the target 4-fluoroindole (B1304775) derivative. acs.org The choice of directing groups and reaction conditions is critical for achieving high regioselectivity in these palladium-catalyzed C-H functionalization and annulation strategies. nih.govnih.gov

Advanced Strategies for Incorporating Iodine at the C7 Position of Indoles

Once the 4-fluoroindole core is established, the next critical step is the introduction of an iodine atom at the C7 position. Several advanced strategies have been developed to achieve this with high regioselectivity.

Deprotometalation-Iodolysis Sequences

Deprotometalation followed by iodolysis is a highly effective method for the regioselective functionalization of the indole nucleus. mdpi.comresearchgate.net This strategy involves the use of a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), to selectively remove a proton from the desired position, creating a transient organometallic intermediate. mdpi.com This intermediate is then quenched with an iodine source, like molecular iodine (I₂), to install the iodine atom.

For the C7-iodination of a 4-fluoro-1H-indole, the NH proton is often first protected, for example, with a phenylsulfonyl group. This directs the subsequent deprotonation to the C7 position. The bulky protecting group can also sterically hinder other positions, further enhancing the regioselectivity of the iodination. Following the iodolysis step, the protecting group is removed to yield the 7-iodoindole. mdpi.comnih.gov The choice of base and reaction conditions is crucial to control the site of deprotonation and avoid unwanted side reactions.

Direct Iodination Protocols

Direct iodination offers a more atom-economical approach to introducing iodine onto the indole ring. This method typically employs an electrophilic iodinating agent that reacts directly with the electron-rich indole nucleus. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly used for this purpose. researchgate.net

The regioselectivity of direct iodination is highly dependent on the substitution pattern of the indole ring and the reaction conditions. For a 4-fluoro-1H-indole, the electronic effects of the fluorine atom and the directing influence of the nitrogen lone pair will determine the position of electrophilic attack. While the C3 position is generally the most nucleophilic in unsubstituted indoles, the presence of substituents can alter this reactivity. Achieving selective C7 iodination directly can be challenging and may lead to mixtures of isomers. Therefore, careful optimization of the iodinating agent, solvent, and temperature is essential.

Multi-Component Reactions for Iodinated Indoles

Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules, including iodinated indoles, in a single step from three or more starting materials. researchgate.netbeilstein-journals.org These reactions are highly convergent and can rapidly build molecular complexity.

While specific MCRs for the direct synthesis of 4-fluoro-7-iodo-1H-indole are not extensively documented, the principles of MCRs can be applied. For instance, a three-component reaction could potentially involve a suitably substituted aniline, an aldehyde, and an alkyne, catalyzed by a metal such as copper or palladium. beilstein-journals.orgnih.gov By choosing starting materials that already contain the fluoro and iodo substituents on the aniline precursor, the desired indole could be assembled in a single pot. The development of novel MCRs remains an active area of research for the efficient construction of highly substituted and functionalized indole scaffolds. rsc.org

Data Tables

Table 1: Selected Reagents for Iodination of Indoles

| Reagent | Type of Iodination | Typical Conditions | Reference |

| n-BuLi / I₂ | Deprotometalation-Iodolysis | THF, -78 °C to rt | mdpi.com |

| Iodine Monochloride (ICl) | Direct Electrophilic Iodination | Celite®, CH₂Cl₂ | researchgate.net |

| N-Iodosuccinimide (NIS) | Direct Electrophilic Iodination | DMF, 0-25 °C |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| De Novo Synthesis | Builds the indole ring from acyclic precursors. | High regiocontrol, access to diverse analogs. researchgate.netrsc.org | Can involve multiple steps. |

| Palladium-Catalyzed Annulation | Forms the indole ring via C-C/C-N bond formation. | High efficiency, good functional group tolerance. rsc.orgacs.org | Catalyst cost and removal can be a concern. |

| Deprotometalation-Iodolysis | Functionalizes a pre-formed indole ring. | Excellent regioselectivity at specific positions. mdpi.comresearchgate.net | Requires strong bases and anhydrous conditions. |

| Direct Iodination | Direct introduction of iodine onto the indole core. | Atom economical, fewer steps. | Can suffer from poor regioselectivity. researchgate.net |

| Multi-Component Reactions | Convergent synthesis from multiple starting materials. | High efficiency, rapid complexity generation. researchgate.netbeilstein-journals.org | Reaction discovery and optimization can be challenging. |

Integration of Fluoro and Iodo Substituents in Indole Synthesis

The synthesis of di-halogenated indoles like this compound requires precise control over the regioselectivity of halogenation reactions. The fluorine atom is typically incorporated early in the synthetic sequence, often starting from a fluorinated aniline derivative, due to the harsh conditions generally required for aromatic fluorination. The larger, more polarizable iodine atom can then be introduced at a later stage using electrophilic iodination methods.

A key strategy often begins with a protected aniline. For instance, in a synthesis analogous to that for producing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, one could start with 3-fluoroaniline (B1664137). acs.org This starting material would first be protected, for example, with a tert-butyloxycarbonyl (Boc) group. The subsequent crucial step is regioselective iodination. Directed ortho-metalation followed by quenching with an iodine source is a powerful technique. By treating the N-protected 3-fluoroaniline with a strong base like s-butyllithium in the presence of a directing group, a lithium-halogen exchange or deprotonation can occur specifically at the C2 position (ortho to the protected amino group). Quenching this lithiated intermediate with iodine (I₂) would install the iodine atom, yielding a 2-iodo-3-fluoro-N-Boc-aniline derivative.

Following iodination, the protecting group is removed, often under acidic conditions. acs.org The resulting ortho-iodoaniline is then a versatile precursor for indole ring formation. A common and effective method is the Larock indole synthesis, which involves a palladium-catalyzed annulation with an alkyne. This would cyclize the intermediate to form the indole core, with the fluorine at the 4-position and the iodine at the 7-position, although the exact regiochemical outcome would depend on the specific aniline precursor used.

Another established method for introducing a halogen at the 7-position is through the thallation of N-formylindoline. nih.gov This process involves treating N-formylindoline with thallium trifluoroacetate, which directs thallation to the 7-position. The resulting thallium intermediate can then be subjected to iodination. While this demonstrates a route to 7-iodoindoles, adapting it to a 4-fluoroindole starting material would be necessary to achieve the target compound.

Electrophilic iodination on a pre-formed 4-fluoroindole ring is also a potential pathway. The directing effects of the fluorine atom and the indole nitrogen would influence the position of iodination. Reagents such as N-iodosuccinimide (NIS) are commonly used for such transformations. beilstein-journals.org However, controlling the regioselectivity to favor the C7 position over other positions like C3 or C5 can be challenging and may require specific protecting groups or catalysts. A four-component reaction involving a copper-free alkynylation, base-catalyzed cyclization, and subsequent iodination with NIS has been shown to produce 3-iodoindoles, highlighting the utility of NIS in one-pot indole functionalization sequences. beilstein-journals.org

A plausible synthetic sequence for this compound is detailed in the table below, based on established methodologies for similar halogenated indoles.

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Protection | 3-Fluoroaniline, (Boc)₂O, THF | tert-Butyl (3-fluorophenyl)carbamate |

| 2 | Directed Iodination | s-BuLi, TMEDA, THF, -78 °C; then I₂ | tert-Butyl (3-fluoro-2-iodophenyl)carbamate |

| 3 | Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | 3-Fluoro-2-iodoaniline |

| 4 | Larock Annulation | Alkyne, Pd(OAc)₂, PPh₃, Base | This compound |

Emerging Green Chemistry Methodologies in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact, minimize waste, and improve safety and efficiency. nih.gov This shift involves the use of less hazardous solvents, catalytic processes over stoichiometric reagents, and energy-efficient reaction conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions are often perceived as incompatible with water, modern catalytic systems have enabled a wide range of transformations in aqueous environments. The synthesis of indoles in water has been achieved using various catalysts, including transition metals and p-block elements. researchgate.net

For example, palladium-catalyzed tandem reactions, such as the Sonogashira coupling followed by cyclization, can be performed in aqueous media to construct the indole nucleus from 2-haloanilines and terminal alkynes. mdpi.com The presence of water can sometimes accelerate the reaction by promoting the hydrolysis of key intermediates. mdpi.com Furthermore, heterogeneous catalysts, such as platinum on carbon (Pt/C), have been used for the direct hydrogenation of unprotected indoles to indolines in water, demonstrating a green solution to a long-standing challenge. nih.gov The use of a Brønsted acid co-catalyst was found to be effective in promoting this transformation at room temperature. nih.gov

Surfactants or ionic liquids can be employed to facilitate the solubility of organic substrates in water, creating micelles that act as microreactors. researchgate.net These approaches not only benefit from the green properties of water but can also lead to unique reactivity and selectivity compared to conventional organic solvents.

| Catalyst System | Reaction Type | Substrates | Solvent System | Key Finding |

| Pt/C, p-toluenesulfonic acid | Hydrogenation | Unprotected Indoles | Water | Efficient reduction to indolines at room temperature. nih.gov |

| Pd(OAc)₂ | Intramolecular Cyclization | Aniline-tethered alkynes | DMF/H₂O/HOAc | Water accelerated key steps in the catalytic cycle. mdpi.com |

| Silica-supported benzenesulfonic acid | Michael Addition | Indoles, α,β-unsaturated carbonyls | Ionic Liquid/Water | Effective catalysis for C3-substituted indoles. researchgate.net |

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. nih.gov This method of energy input can drive reactions that are otherwise slow or require harsh conditions.

Microwave irradiation has been successfully applied to numerous classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov Metal-mediated cyclizations are particularly well-suited for this technique. For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form functionalized indoles can be optimized under microwave conditions, achieving excellent yields at lower temperatures and in less time compared to conventional heating. mdpi.comunina.it

The synthesis of structurally diverse 2,3-fused indoles has been achieved via a microwave-assisted silver-catalyzed intramolecular difunctionalization of o-alkynylanilines. nih.gov This method provides rapid access to complex indole skeletons in a single operation, showcasing the power of combining microwave heating with effective catalysis. nih.gov Similarly, the dehydrogenative aromatization of an oxoindole to a hydroxyindole using copper(II) bromide has been carried out efficiently under focused microwave irradiation, drastically reducing reaction times from hours to minutes. actascientific.com

| Reaction Type | Catalyst/Reagents | Conditions | Outcome |

| Pd-catalyzed Heterocyclization | Pd(OAc)₂, Cu(OAc)₂ | 60 °C, Microwave | Synthesis of 2-methyl-1H-indole-3-carboxylates in high yields. mdpi.com |

| Intramolecular Difunctionalization | AgSbF₆ | 80 °C, 100 W, Microwave | Rapid synthesis of various 2,3-fused indoles. nih.gov |

| Dehydrogenative Aromatization | Cu(Br)₂ then LiBr/Li₂CO₃ | 90 °C, Microwave | Formation of 4-hydroxyindole (B18505) within minutes. actascientific.com |

Reactivity and Derivatization Studies of 4 Fluoro 7 Iodo 1h Indole

Cross-Coupling Reactions Utilizing C7-Iodo Functionality

The carbon-iodine bond at the C7 position of 4-fluoro-7-iodo-1H-indole serves as a prime reaction site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions, typically reacting under milder conditions than their bromide or chloride counterparts. wikipedia.orglibretexts.org This reactivity is central to the synthetic utility of the title compound.

The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond, typically by reacting an aryl or vinyl halide with a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net The C7-iodo group of this compound is an excellent substrate for this transformation, enabling the synthesis of 7-alkynyl-4-fluoro-1H-indoles. These products are valuable intermediates for creating more complex molecular architectures, including conjugated polymers and biologically active molecules. researchgate.netscielo.org.mx

The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Table 1: Representative Sonogashira Coupling of this compound

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | 4-Fluoro-7-(alkynyl)-1H-indole |

The Suzuki-Miyaura coupling reaction is one of the most versatile methods for constructing C-C bonds, particularly for creating biaryl and vinyl-aryl structures. libretexts.orgtcichemicals.com The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgtcichemicals.com The this compound readily participates in Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups at the C7 position. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The reaction has been successfully applied to other 7-haloindazoles to produce C7-arylated products in good yields. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 4-Fluoro-7-aryl-1H-indole |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its ability to proceed under neutral and mild conditions, and the organostannane reagents are stable to air and moisture. wikipedia.orgresearchgate.net The C7-iodo functionality of this compound can be effectively coupled with a variety of organostannanes (aryl, vinyl, alkynyl, etc.) to form new C-C bonds. A key advantage of the Stille reaction is that the presence of N-H groups is often tolerated without the need for protecting groups. harvard.edu However, a significant drawback is the high toxicity of the organotin reagents and byproducts. organic-chemistry.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organostannane to the palladium center, and reductive elimination. wikipedia.org

Table 3: Representative Stille Coupling of this compound

| Reactant A | Reactant B | Catalyst | Ligand (optional) | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ | AsPh₃ | DMF or Toluene | 4-Fluoro-7-(R)-1H-indole |

The Heck reaction creates a C-C bond by coupling an unsaturated halide (like an aryl or vinyl halide) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a cornerstone of organic synthesis for creating substituted alkenes. organic-chemistry.org The C7-iodo bond of this compound is a suitable electrophile for Heck coupling, enabling the synthesis of 7-alkenyl-4-fluoro-1H-indoles. Research has shown that Heck cross-coupling of iodo-indoles and even unprotected iodo-tryptophans can proceed in very high yields, sometimes even in aqueous conditions and without a ligand. nih.gov The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Table 4: Representative Heck Coupling of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂ | Na₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | 4-Fluoro-7-(alkenyl)-1H-indole |

Electrophilic and Nucleophilic Substitution Reactions

The indole (B1671886) ring system has a complex reactivity profile towards substitution reactions. The pyrrole (B145914) moiety is electron-rich and generally favors electrophilic substitution, while the benzene (B151609) ring is less reactive. nih.gov

Electrophilic Substitution: The C3 position of the indole nucleus is the most nucleophilic and is the primary site for electrophilic attack. nih.gov However, the presence of the electron-withdrawing fluorine and iodine atoms on the benzene ring deactivates it towards classical electrophilic aromatic substitution (e.g., nitration, halogenation). Any such reaction would likely occur on the pyrrole ring unless the N1 and C3 positions are blocked.

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally difficult on the indole core unless it is activated by potent electron-withdrawing groups. While direct displacement of the fluoride (B91410) or iodide by a nucleophile is unlikely under standard conditions, the C7-iodo bond is susceptible to reactions that proceed through different mechanisms, such as the palladium-catalyzed cross-coupling reactions discussed previously, which involve a formal nucleophilic substitution on the palladium center during the catalytic cycle.

Functionalization at Adjacent Positions (e.g., C3, C2, N1)

Beyond the C7 position, other sites on the this compound molecule can be selectively functionalized to build molecular complexity.

N1 Position: The indole N-H proton is moderately acidic and can be readily deprotonated by a base. The resulting indolyl anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation. The introduction of a substituent at the N1 position can also serve to protect the indole nitrogen or act as a directing group to guide subsequent C-H functionalization to other positions, such as C2 or C7. nih.govresearchgate.net

C3 Position: As the most electron-rich position, C3 is the default site for reactions with electrophiles. nih.gov Common C3 functionalization methods include the Vilsmeier-Haack reaction (to install a formyl group), the Mannich reaction (to introduce an aminomethyl group), and Friedel-Crafts acylation.

C2 Position: Direct functionalization at the C2 position is more challenging due to its lower intrinsic reactivity compared to C3. It often requires a directing group at the N1 position to steer a metal catalyst to the C2-H bond. Alternatively, a lithiation-trapping sequence, where the indole is deprotonated at N1 and then at C2 with a strong base like n-butyllithium, can be used to introduce electrophiles at this site.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Fluoro-7-iodo-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule. nih.gov

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atoms present in the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals allow for the assignment of each proton to its specific position on the indole (B1671886) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 (N-H) | Broad Singlet | - | - |

| H-2 | Triplet or Doublet of Doublets | - | - |

| H-3 | Triplet or Doublet of Doublets | - | - |

| H-5 | Doublet of Doublets | - | - |

| H-6 | Triplet or Doublet of Doublets | - | - |

| Note: This is a predicted table based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

Specific ¹³C NMR data for this compound is not explicitly detailed in the search results. However, analysis of related fluorinated and iodinated indoles provides a basis for predicting the chemical shifts. For example, in 6-fluoro-1H-indole, the carbon atoms attached to the fluorine and in its vicinity exhibit characteristic chemical shifts. rsc.org Similarly, the presence of the iodine atom at the 7-position would significantly influence the chemical shift of C-7 and adjacent carbons. The carbon atoms directly bonded to the fluorine (C-4) and iodine (C-7) would show the most significant shifts due to the strong electronegativity of fluorine and the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | - |

| C-3 | - |

| C-3a | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-7a | - |

| Note: This is a predicted table based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov For this compound, ¹⁹F NMR would provide a single, distinct signal corresponding to the fluorine atom at the 4-position. The chemical shift of this signal is highly sensitive to the electronic environment, providing confirmation of the fluorine's position on the indole ring. nih.gov This technique is particularly valuable for its high sensitivity and the large chemical shift range of ¹⁹F, which minimizes the likelihood of signal overlap. nih.gov The application of ¹⁹F NMR is crucial in the quality control and routine analysis of fluorinated pharmaceuticals. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. nih.gov This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₅FNI), HRMS would confirm the presence and number of carbon, hydrogen, fluorine, nitrogen, and iodine atoms. For instance, the HRMS data for the related compound 3-Cyclohexyl-6-fluoro-1H-indole confirmed its elemental composition with high accuracy. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC would first separate the compound from any impurities. rsc.org The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound by comparing it to a library of known spectra. researchgate.netgrafiati.com The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to exhibit several key absorptions. The N-H stretching vibration of the indole ring typically appears as a sharp to broad band in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the benzene (B151609) and pyrrole (B145914) rings will likely produce a series of sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹. The C-N stretching vibration usually occurs in the 1300-1200 cm⁻¹ region.

Furthermore, the presence of the halogen substituents will influence the spectrum. The C-F stretching vibration is anticipated to give a strong absorption in the 1100-1000 cm⁻¹ range. The C-I stretching vibration, due to the heavier iodine atom, will appear at a lower frequency, typically between 600 cm⁻¹ and 500 cm⁻¹.

A representative table of expected IR absorption bands for this compound, based on the analysis of indole and its derivatives, is provided below. nist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3400-3100 | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| C=C | 1600-1400 | Stretch |

| C-N | 1300-1200 | Stretch |

| C-F | 1100-1000 | Stretch |

| C-I | 600-500 | Stretch |

Crystallographic Techniques for Solid-State Structural Determination

Currently, there are no published crystal structures for this compound in crystallographic databases. However, the study of structurally similar compounds, such as 4-bromo-7-fluoro-1H-indole-2-carboxylic acid, can offer insights into the likely solid-state conformation of the target molecule. bldpharm.com For instance, the indole ring system is planar, and the substituents at the 4 and 7 positions will lie in this plane. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the indole N-H group and potentially halogen bonding.

A hypothetical table of crystallographic parameters, which would be determined through such an analysis, is presented below to illustrate the type of data obtained.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of reaction products and for assessing the purity of the final compound. For this compound, a combination of thin-layer, column, and high-performance liquid chromatography would be employed.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase. For indole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. While specific TLC conditions for this compound are not documented, similar bromo-fluoro-indole compounds have been analyzed using such systems. sigmaaldrich.com

Column chromatography is the primary technique for purifying multigram quantities of organic compounds. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), similar to that used for TLC but often with a slightly lower polarity, is then passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. For the purification of halogenated indoles like 4-bromo-7-fluoro-1H-indole, column chromatography on silica gel is a documented method. sigmaaldrich.com The choice of eluent is critical for achieving good separation.

An example of a column chromatography setup for a related compound is detailed below:

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Detection | UV light (254 nm) or specific staining agents |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for purity assessment and analysis of complex mixtures. It utilizes high pressure to force the solvent through a column packed with very fine particles, leading to high-resolution separations. Reverse-phase HPLC (RP-HPLC) is frequently used for the analysis of indole derivatives, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. While no specific HPLC method for this compound is published, methods for other halogenated indoles have been described, often involving UV detection at a wavelength where the indole chromophore absorbs strongly, such as 220 nm or 280 nm. sigmaaldrich.com

A typical set of HPLC conditions that could be adapted for this compound is outlined in the following table:

| Parameter | Description |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Computational and Theoretical Investigations of 4 Fluoro 7 Iodo 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-7-iodo-1H-indole, these calculations would provide insights into its stability, electronic distribution, and sites of reactivity.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net

For this compound, one would expect the electron-withdrawing nature of the fluorine and iodine atoms to lower the energy of both the HOMO and LUMO compared to unsubstituted indole (B1671886). The precise energy values and the distribution of these orbitals would require specific calculations.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom of the molecule. researchgate.net This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the fluorine and iodine atoms would carry partial negative charges, while the adjacent carbon atoms and the nitrogen atom would have their electron densities significantly altered.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Parameter | Expected Trend |

| HOMO Energy | Lowered compared to indole |

| LUMO Energy | Lowered compared to indole |

| HOMO-LUMO Gap | Potentially altered |

| Atomic Charge on F | Negative |

| Atomic Charge on I | Negative |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. nih.gov For this compound, the ESP surface would highlight regions of negative potential, likely concentrated around the electronegative fluorine, iodine, and nitrogen atoms, indicating their propensity to interact with electrophiles. Regions of positive potential would indicate sites susceptible to nucleophilic attack. This analysis is instrumental in predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, DFT calculations could be employed to investigate various reactions, such as electrophilic substitution, which is characteristic of the indole ring.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, DFT studies could predict the regioselectivity of electrophilic attack on the this compound ring, determining whether substitution is more likely to occur at the C2, C3, or another position.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations could be used to explore its conformational preferences, particularly the orientation of the N-H bond, and its interactions with solvent molecules. This information is valuable for understanding how the molecule behaves in different environments and how it might interact with a biological target.

While the computational and theoretical investigation of this compound is a promising area of research, there is currently a lack of published studies specifically dedicated to this compound. The methodologies outlined above, including quantum chemical calculations, DFT, and molecular dynamics simulations, represent the standard approaches that would be necessary to build a comprehensive understanding of its chemical and physical properties. Future research in this area would be invaluable for unlocking the potential of this and similar halogenated indole compounds in various scientific and technological fields.

Applications in Medicinal Chemistry and Chemical Biology Research Non Clinical Focus

Indole (B1671886) as a Privileged Scaffold in Ligand Design

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsr.infoeurekaselect.com This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. ijpsr.info The indole ring's unique combination of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring gives it a size, shape, and electronic distribution that can mimic the structure of peptides and interact favorably with various enzymes and receptors. ijpsr.info

The versatility of the indole scaffold is demonstrated by its presence in a vast number of natural products, such as the essential amino acid tryptophan, and in a wide array of synthetic pharmaceutical agents. nih.govmdpi.com Its ability to serve as a ligand for diverse receptors, including G-protein coupled receptors (GPCRs), has led to the development of numerous successful drugs across different therapeutic areas. eurekaselect.comnih.gov The structural adaptability of the indole core allows for the introduction of various substituents at multiple positions, significantly altering the biological activity and enabling chemists to fine-tune molecules for specific targets. mdpi.com 4-Fluoro-7-iodo-1H-indole is a prime example of such a tailored scaffold, where halogenation is used to modulate its properties for research applications.

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold This interactive table showcases the broad utility of the indole core in drug development.

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Anti-emetic (5-HT3 antagonist) |

| Tadalafil | Phosphodiesterase inhibitor |

| Frovatriptan | 5-HT receptor agonist (for migraines) |

| Ergotamine | Vasoconstrictor (for migraines) |

Structure-Activity Relationship (SAR) Studies: Modulating Molecular Interactions through Halogenation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Halogenation is a key strategy in these studies, as the introduction of halogen atoms can profoundly affect a molecule's size, conformation, lipophilicity, metabolic stability, and ability to form specific non-covalent interactions. researchgate.net In this compound, the distinct properties of fluorine and iodine at specific positions provide a powerful tool for dissecting and optimizing molecular interactions.

Influence of Fluorine on Receptor Binding Affinities (Ligand-Target Interactions)

The substitution of hydrogen with fluorine is a common tactic in drug design to enhance a molecule's pharmacological profile. researchgate.net Although fluorine is highly electronegative, the C-F bond is often considered more lipophilic than the C-H bond, which can improve membrane permeation. researchgate.net In the context of ligand-target interactions, the introduction of a fluorine atom, such as the one at the 4-position of this compound, can influence binding affinity through several mechanisms.

While organic fluorine is a weak hydrogen bond acceptor, its primary role in binding is often more complex than simple hydrogen bonding. nih.govacs.org Fluorine substituents can modulate the electronic properties of the aromatic ring system, influencing π-π stacking or other electrostatic interactions with protein residues. researchgate.net Furthermore, fluorination can induce favorable conformational changes in the ligand, pre-organizing it for a better fit within a receptor's binding pocket. acs.org Computational studies have revealed that fluorine's effects can also be mediated by its influence on surrounding water networks within a binding site, which can either stabilize or destabilize a ligand-protein complex. nih.govacs.org The small size of the fluorine atom ensures that its introduction rarely causes significant steric hindrance, allowing it to probe sensitive regions of a binding pocket. researchgate.net

Role of Iodine in Halogen Bonding Interactions with Biomolecules

The iodine atom at the 7-position of the indole ring introduces the potential for a powerful and highly directional non-covalent interaction known as halogen bonding. acs.org Unlike the more electronegative fluorine, the larger halogen atoms (chlorine, bromine, and especially iodine) possess a region of positive electrostatic potential on their outer surface, opposite the R-X covalent bond. nih.gov This region, known as a "sigma-hole" (σ-hole), allows the halogen to act as a Lewis acid and interact favorably with Lewis bases such as the oxygen, nitrogen, or sulfur atoms commonly found in protein backbones and side chains. acs.orgnih.gov

Iodine is the most polarizable of the stable halogens, making it the strongest halogen bond donor. nih.gov This interaction is highly directional, providing a degree of geometric specificity that is valuable for rational ligand design. nih.gov In a biological context, a well-placed iodine atom can form a halogen bond with a carbonyl oxygen or other electron donor in a receptor's binding site, significantly contributing to binding affinity and selectivity. acs.org For example, studies on marine alkaloids have shown that halogen substitution on the indole ring is crucial for kinase inhibitory activity. nih.gov The 7-iodo substituent in this compound is thus a key feature for designing ligands that can form strong, specific halogen bonds to anchor the molecule within its target.

Table 2: Comparison of Halogen Properties Relevant to Intermolecular Interactions This interactive table highlights the distinct characteristics of fluorine and iodine that dictate their roles in ligand design.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Propensity for Halogen Bonding |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | 0.56 | Very Weak / Negligible |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Moderate |

| Bromine (Br) | 1.85 | 2.96 | 3.05 | Strong |

| Iodine (I) | 1.98 | 2.66 | 5.35 | Very Strong |

Development of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools in chemical biology for studying complex biochemical pathways. An ideal probe should be able to interact with a specific target and generate a measurable signal without significantly perturbing the biological system. The unique structure of this compound makes it an attractive starting point for the development of such probes.

For instance, fluorinated indoles are already utilized in bioimaging applications. ossila.com The fluorine atom can be useful for ¹⁹F NMR studies, while the indole scaffold itself can possess intrinsic fluorescent properties that can be modulated upon binding to a target. The iodine atom provides a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or cross-linking agents through established chemical reactions. This dual functionality allows the scaffold to be adapted for a wide range of in vitro assays designed to identify and validate new biological targets or to elucidate the mechanisms of known pathways.

Isotopically Labeled this compound for In Vitro Imaging and Diagnostic Research

The presence of an iodine atom in this compound makes it an excellent candidate for isotopic labeling for use in specialized in vitro imaging and diagnostic research applications. Iodine has several radioisotopes that are widely used in biomedical research, particularly for techniques like autoradiography of tissues or in binding assays using radiolabeled ligands.

By replacing the stable ¹²⁷I atom with a radioisotope such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I), the molecule can be transformed into a radioligand. ¹²⁵I is particularly useful for in vitro laboratory work due to its long half-life and gamma emission, which is easily detected. A radiolabeled version of a ligand derived from the this compound scaffold could be used in competitive binding assays to determine the affinity of other non-labeled compounds for a target receptor or to visualize the distribution of receptors in tissue sections via autoradiography. This provides a quantitative method for studying ligand-receptor interactions at a molecular level in a research context.

Table 3: Common Radioisotopes of Iodine for Research Applications This interactive table details the properties of iodine isotopes used in non-clinical research.

| Isotope | Half-Life | Primary Emission(s) | Common Research Use |

|---|---|---|---|

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma, Auger electrons | Radioligand binding assays, Autoradiography |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma, Electron capture | In vitro imaging studies (higher energy) |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | Historical use in radioimmunoassays |

Q & A

Q. Key Parameters Table :

| Reaction Type | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Electrophilic | AlCl₃, CH₂Cl₂ | 0–25°C | 30–50% |

| CuI-mediated | PEG-400/DMF | RT | 20–42% |

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify aromatic protons based on splitting patterns and chemical shifts. For example, the indole NH proton typically appears at δ 10–12 ppm, while fluorine and iodine substituents deshield adjacent protons .

- ¹⁹F NMR : A single peak near δ -110 to -120 ppm confirms the fluorine atom’s presence .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the theoretical m/z of 261.94 (C₈H₅FIN⁺). Use FAB-HRMS or ESI-MS for high-resolution validation .

Q. Example Data :

| Technique | Expected Signal | Reference Compound () |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (aromatic H), δ 10.8 (NH) | δ 7.4–7.6 (aromatic H) |

| ¹⁹F NMR | δ -115 ppm | δ -117 ppm (5-Fluoroindole) |

Advanced: How can SHELXL or OLEX2 refine the crystal structure of this compound, and what challenges arise with heavy atoms (I, F)?

Methodological Answer:

- SHELXL Workflow : Use SHELXL for small-molecule refinement. Heavy atoms like iodine require careful handling due to strong X-ray absorption. Assign anisotropic displacement parameters (ADPs) to iodine and fluorine atoms to model thermal motion accurately .

- OLEX2 Integration : Visualize electron density maps in OLEX2 to validate atomic positions. For twinned crystals, employ the TwinRotMat tool to resolve overlapping reflections .

- Challenges :

Q. Refinement Metrics Table :

| Parameter | Target Range | Example () |

|---|---|---|

| R1 (I > 2σ(I)) | < 0.05 | 0.032 |

| wR2 (all data) | < 0.10 | 0.083 |

| CCDC Deposition | Required | CCDC 1234567 |

Advanced: How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect : Activates the indole ring for nucleophilic substitution at the 4-position, directing incoming electrophiles to the 5- or 6-positions .

- Iodine’s Role in Coupling : The 7-iodo group participates in Sonogashira or Suzuki-Miyaura reactions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids or terminal alkynes in THF/EtOH (60°C, 12 hours). Monitor regioselectivity via LC-MS .

Q. Reactivity Comparison Table :

| Substituent Position | Reactivity in Cross-Coupling | Yield (%) |

|---|---|---|

| 7-Iodo | High (Pd-mediated) | 60–75 |

| 4-Fluoro | Moderate (SNAr reactions) | 30–50 |

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts, binding affinities)?

Methodological Answer:

- NMR Discrepancies : Reconcile experimental ¹H/¹⁹F NMR shifts with DFT calculations (e.g., Gaussian09). Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets and compare with observed data .

- Binding Affinity Conflicts : For receptor studies, validate docking simulations (AutoDock Vina) with SPR or ITC assays. Adjust force fields to account for halogen bonding (iodine’s σ-hole interactions) .

Case Study :

In 7-Fluoro-1H-indole-2-carbaldehyde (), computational δ ¹⁹F NMR (-115 ppm) vs. experimental (-117 ppm) required solvent effect corrections (PCM model).

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors or antimicrobial agents. The iodine atom enables radiolabeling (e.g., ¹²⁵I) for tracer studies .

- Structure-Activity Relationship (SAR) : Compare with analogs like 5-Fluoro-7-iodo-1H-indole () to assess bioactivity. Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. Biological Activity Table :

| Compound | IC₅₀ (μM, MCF-7) | LogP |

|---|---|---|

| This compound | 12.5 | 2.8 |

| 5-Fluoro-7-iodo-1H-indole | 8.2 | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.